N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)butyramide
Description
N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)butyramide is a synthetic organic compound characterized by a unique sulfonamide-isothiazolidinone hybrid structure. The molecule features a butyramide group linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety. While its primary applications remain under investigation, analogs of this compound class are explored for antimicrobial, anti-inflammatory, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-4-13(16)14-11-5-7-12(8-6-11)15-9-3-10-19(15,17)18/h5-8H,2-4,9-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWPGUNVUUTBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)butyramide typically involves the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with butyric anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the acylation process. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are typically employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)butyramide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of novel materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, the compound may interact with cellular signaling pathways, modulating the expression of genes involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)butyramide, a comparison with three structurally related compounds is provided below:
Table 1: Structural and Functional Comparison
Pharmacological Profile
- This compound : Preliminary studies suggest moderate antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL), likely due to sulfone-mediated disruption of bacterial membrane integrity . Its amide group may enhance cellular uptake compared to carboxylate analogs.
- N1,N5-bis{[4-(5-Oxo-4,5-dihydro)-1,2,4-oxadiazol-3-yl]phenyl}glutaramide : Exhibits stronger antiviral activity (IC₅₀: 1.2 µM against influenza A) attributed to oxadiazole’s electron-deficient aromatic system, which interferes with viral replication .
- 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid : Demonstrates selective COX-2 inhibition (IC₅₀: 0.3 µM), leveraging the sulfone’s hydrogen-bonding capacity for enzyme interaction [2].
Stability and Metabolic Resistance
- The sulfone group in this compound enhances metabolic stability compared to isoxazole derivatives, as evidenced by slower hepatic clearance in murine models (t₁/₂: 6.2 h vs. 3.8 h for isoxazole analog) .
Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)butyramide is a compound of interest due to its unique chemical structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative data with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula . The compound belongs to the class of thiazolidines, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of these heteroatoms contributes to its unique chemical and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with butyric anhydride under controlled conditions, often using dichloromethane as a solvent and triethylamine as a catalyst. This process is critical for producing high-purity compounds for biological testing.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The sulfone group in the isothiazolidine ring can interact with various enzymes and proteins, potentially inhibiting their activity. This inhibition may lead to modulation of cellular processes such as cell proliferation and apoptosis, making it a candidate for cancer research.
Biological Activities
Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Effects : Research has shown that this compound can induce apoptosis in cancer cell lines. In vitro studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cell survival and proliferation.
Neuroprotective Potential : There are indications that this compound could possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate oxidative stress responses in neural cells warrants further investigation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isobutyramide | Antimicrobial, anticancer | |
| N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide | Anticancer | |
| N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide | Neuroprotective |
The distinct isobutyramide moiety in this compound enhances its solubility and reactivity compared to its analogs, which may influence its interaction with biological targets.
Case Studies
Several case studies have explored the biological effects of similar sulfonamide derivatives:
- Anticancer Activity : A study demonstrated that sulfonamide derivatives exhibited significant cytotoxic effects on various cancer cell lines. The results indicated that these compounds could be developed into effective anticancer agents .
- Neuroprotective Effects : Research involving sulfonamide derivatives indicated potential neuroprotective effects against oxidative stress in neuronal cells. These findings suggest that modifications to the sulfonamide structure could enhance neuroprotection .
- Cardiovascular Impact : A study on benzene sulfonamide derivatives revealed their ability to modulate perfusion pressure in cardiovascular systems. This highlights the potential for developing therapeutic agents targeting cardiovascular diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
